Schisandrin

Übersicht

Beschreibung

Schizandrin is one of the primary active compounds found in the traditional medicinal plant Schisandra chinensis . It exhibits sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties, showcasing its effectiveness across various liver diseases .

Synthesis Analysis

Schizandrin is a natural compound extracted from the medicinal parts of Schisandra chinensis, primarily encompassing lignans, volatile oils, triterpenes, polysaccharides, among others . The bioavailability of schizandrin is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy .Molecular Structure Analysis

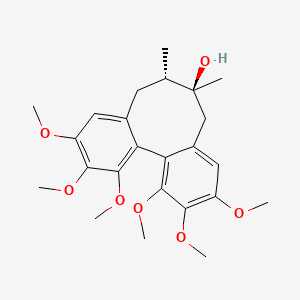

Schizandrin is a tannin with the IUPAC name: 3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo [10.4.0.02,7]hexadeca-1 (16),2,4,6,12,14-hexaen-9-ol .Chemical Reactions Analysis

Schizandrin exhibits various pharmacological effects, including sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties . It’s effectiveness across various liver diseases is well-documented .Physical and Chemical Properties Analysis

Schizandrin is a tannin with a molecular weight of 432.5 . It’s a bioactive chemical compound found in Schisandra rubriflora, Schisandra sphenanthera, and Schisandra chinensis .Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Eigenschaften

Schisandrin weist signifikante entzündungshemmende Wirkungen auf. Forschungen haben sein Potenzial bei der Behandlung von Krankheiten gezeigt, bei denen Entzündungen ein Schlüsselfaktor sind .

Antidepressive Wirkungen

Studien deuten darauf hin, dass this compound antidepressive Wirkungen haben könnte, die in der Grundlagenforschung von Stimmungsstörungen von Vorteil sein könnten .

Antitumor-Aktivität

This compound wird wegen seiner Antitumor-Eigenschaften untersucht, mit potenziellen Anwendungen in der Krebsforschung und -therapie .

Neuroprotektion und ZNS-Verletzungen

Der Fokus liegt auf this compound für den Neuroprotektion, insbesondere bei Verletzungen des zentralen Nervensystems (ZNS), bei denen aufgrund der nicht-regenerativen Natur von Nervenzellen wirksame Behandlungen rar sind .

Kognitive Verbesserungen

Forschungen zeigen, dass this compound das Lernen und Gedächtnis verbessern könnte, was es zu einem interessanten Thema in der Kognitionswissenschaft und neurologischen Forschung macht .

Hepatoprotektive Wirkungen

This compound wurde für seine hepatoprotektiven Wirkungen anerkannt, die bei der Behandlung von Lebererkrankungen entscheidend sein könnten .

Antioxidative Wirkungen

Die antioxidativen Eigenschaften der Verbindung werden untersucht, insbesondere in Bezug auf die Zellgesundheit und das Altern .

Adaptogene und ergogene Vorteile

Schließlich ist this compound für seine adaptogenen (Stressresistenz) und ergogenen (leistungsfördernden) Vorteile bekannt, die in verschiedenen therapeutischen und sportbezogenen Anwendungen wertvoll sind .

Wirkmechanismus

Target of Action

Schisandrin primarily targets various proteins and enzymes involved in cellular signaling pathways. For instance, it has been found to interact with the JAK2/STAT3 signaling pathway , PI3K/Akt pathway , and NLRP1 . These targets play crucial roles in cellular processes such as inflammation, apoptosis, and cell cycle regulation .

Mode of Action

This compound interacts with its targets to induce various cellular changes. For instance, it has been shown to inhibit the JAK2/STAT3 signaling pathway, thereby reducing cardiomyocyte apoptosis . It also inhibits the PI3K/Akt pathway and concurrently suppresses NOX2 expression . Furthermore, it has been proposed to ameliorate cognitive deficits in Alzheimer’s disease mice through the inhibition of NLRP1-mediated neuronal pyroptosis and neuronal apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth . It also inhibits the JAK2/STAT3 signaling pathway, which plays a role in inflammation and cell death . Moreover, it has been suggested to inhibit NLRP1, a component of the inflammasome, thereby affecting the inflammatory response .

Pharmacokinetics

The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . This means that a significant portion of this compound is metabolized in the liver and intestines before it reaches systemic circulation. Therefore, strategies to improve its bioavailability could enhance its therapeutic potential.

Result of Action

The interaction of this compound with its targets and the subsequent changes in cellular processes result in various molecular and cellular effects. For instance, it has been shown to reduce cardiomyocyte apoptosis, thereby potentially protecting against myocardial injury . It also exhibits neuroprotective effects, as suggested by its ability to ameliorate cognitive deficits in Alzheimer’s disease mice .

Zukünftige Richtungen

Future investigations into schizandrin should prioritize understanding the molecular mechanisms underlying its pharmacological effects, clarification of metabolites and their respective ratios, bridging the gaps in clinical research, and development of new therapeutic strategies in cancer management .

Biochemische Analyse

Biochemical Properties

Schisandrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to activate the PI3K/Akt pathway, which is crucial for cell survival and metabolism . Additionally, it inhibits the expression of NOX2, an enzyme involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress . This compound also interacts with cytochrome P450 enzymes, influencing drug metabolism and detoxification processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to protect hepatocytes from damage by reducing oxidative stress and inflammation . In cardiomyocytes, this compound activates the PI3K/Akt pathway, promoting cell survival and reducing apoptosis . This compound also influences cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and immune responses . Furthermore, this compound modulates gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of NOX2, reducing the production of ROS and oxidative stress . This compound also activates the PI3K/Akt pathway by binding to its receptors, leading to downstream signaling events that promote cell survival and metabolism . Additionally, this compound modulates the activity of cytochrome P450 enzymes, affecting drug metabolism and detoxification . These molecular interactions contribute to the compound’s diverse pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its bioavailability can be affected by hepatic and intestinal first-pass metabolism . Over time, this compound can degrade, leading to a reduction in its pharmacological effects . Long-term studies have shown that this compound can have sustained protective effects on cellular function, particularly in hepatocytes and cardiomyocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert protective effects on the liver and heart . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and higher doses do not result in increased benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, influencing the metabolism of various drugs and endogenous compounds . This compound also affects metabolic flux, altering the levels of metabolites involved in oxidative stress and inflammation . These interactions contribute to the compound’s overall pharmacological profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, such as the liver and heart, where it exerts its pharmacological effects . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant and protective effects . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These subcellular interactions are essential for the compound’s pharmacological actions.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Schizandrin involves the use of a multi-step process that includes various reactions such as Friedel-Crafts acylation, reduction, and cyclization.", "Starting Materials": ["Phenol", "Chloroacetyl chloride", "Hydrogen gas", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Benzene", "Methanol", "Sulfuric acid", "Sodium sulfate"], "Reaction": [ "Step 1: Friedel-Crafts acylation of phenol with chloroacetyl chloride in the presence of aluminum chloride catalyst to form 2-chloro-1-(chloroacetyl)benzene.", "Step 2: Reduction of 2-chloro-1-(chloroacetyl)benzene with hydrogen gas and palladium on carbon catalyst to form 2-chloro-1-phenylethanone.", "Step 3: Cyclization of 2-chloro-1-phenylethanone with sodium borohydride and acetic anhydride in the presence of sodium hydroxide catalyst to form 2,3-dihydro-1,6-dimethyl-4-phenyl-2-(2-phenylethyl)-1H-indene.", "Step 4: Oxidation of 2,3-dihydro-1,6-dimethyl-4-phenyl-2-(2-phenylethyl)-1H-indene with sulfuric acid and sodium sulfate to form Schizandrin." ] } | |

CAS-Nummer |

7432-28-2 |

Molekularformel |

C24H32O7 |

Molekulargewicht |

432.5 g/mol |

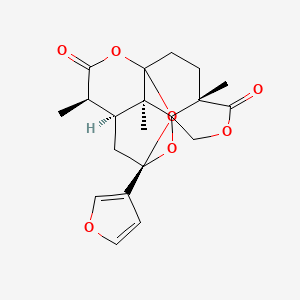

IUPAC-Name |

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol |

InChI |

InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24+/m0/s1 |

InChI-Schlüssel |

YEFOAORQXAOVJQ-RKNYENMMSA-N |

Isomerische SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@]1(C)O)OC)OC)OC)OC)OC)OC |

SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |

Kanonische SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |

Aussehen |

Solid powder |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Schizandrin; Gomisins; Magnolia Vine; Omija; Schisandrol A; Schizandrol A; Wuweizins; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

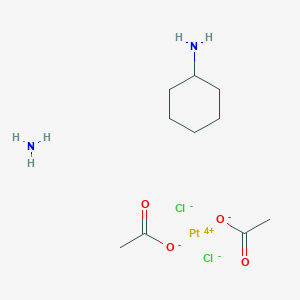

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B1681481.png)

![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)